Difluoro(tridecafluorohexyl)borane
Description
Properties
CAS No. |
329009-01-0 |
|---|---|
Molecular Formula |
C6BF15 |
Molecular Weight |
367.85 g/mol |
IUPAC Name |
difluoro(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)borane |
InChI |
InChI=1S/C6BF15/c8-1(9,3(12,13)5(16,17)7(21)22)2(10,11)4(14,15)6(18,19)20 |
InChI Key |
HWYKNSRMIKVTDH-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Analogs
Q & A
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer : Multinuclear NMR spectroscopy (¹¹B, ¹⁹F) is essential. For ¹⁹F NMR, chemical shifts are solvent-dependent; aprotic coordinating solvents (e.g., THF) induce downfield shifts due to boron coordination, while non-coordinating solvents (e.g., CDCl₃) yield upfield signals. Cross-validation with computational tools (e.g., oB97XD/aug-cc-pvdz level DFT) is recommended to resolve ambiguities in peak assignments .
Advanced Research Questions
Q. How can computational tools resolve discrepancies in 19F NMR chemical shifts of this compound observed in coordinating vs. non-coordinating solvents?
- Methodological Answer : Discrepancies arise from solvent-induced changes in boron coordination (3- vs. 4-coordinate states). Computational workflows should include conformational sampling (e.g., rotamer sets) and implicit solvent models to account for dielectric effects. For example, in THF, explicit modeling of weak dispersion interactions between boron and solvent oxygen improves shift predictions. Avoid truncated conformer subsets, as they increase error margins by up to 10 ppm .
Q. What methodologies are recommended to assess the Lewis acidity of this compound in catalytic applications?
- Methodological Answer : Competitive titration experiments using pyridine derivatives (e.g., 2,6-lutidine) in THF can quantify Lewis acidity via ¹¹B NMR. The fluorinated alkyl group’s electron-withdrawing effect enhances boron’s electrophilicity, shifting ¹¹B signals upfield upon adduct formation. Complementary computational analysis (e.g., Natural Bond Orbital theory) quantifies charge transfer and validates experimental trends .
Q. How do the electronic effects of the tridecafluorohexyl group influence the reactivity of this compound compared to less fluorinated analogs?
- Methodological Answer : The perfluoroalkyl group’s strong electron-withdrawing nature increases boron’s electrophilicity, enhancing reactivity in Lewis acid-catalyzed reactions (e.g., Diels-Alder). Comparative studies with phenyl- or alkyl-substituted analogs should use kinetic profiling (e.g., reaction calorimetry) and Hammett substituent constants (σₚ values for -C₆F₁₃). Fluorine’s inductive effect also reduces steric accessibility, necessitating steric maps (e.g., %VBur analysis) .
Q. What experimental strategies mitigate decomposition pathways of this compound under catalytic conditions?
- Methodological Answer : Stabilization strategies include:
- Encapsulation in MOFs : Loading into UiO-66-NH₂ frameworks via borane-amine adduct formation reduces hydrolysis. Monitor stability via solid-state ¹¹B NMR (peaks at δ 17–22 ppm indicate intact B–N bonds).
- Ionic liquid media : Ionic liquids (e.g., [BMIM]Cl) suppress borane dissociation by stabilizing intermediates like polyaminoborane. Use in situ FTIR to track B–H bond retention .
Q. How can intermolecular interactions of this compound be systematically studied to optimize its role in supramolecular assemblies?
- Methodological Answer : X-ray absorption fine structure (XAFS) analysis at the boron K-edge reveals coordination geometry in solution. Pair distribution function (PDF) analysis of neutron scattering data quantifies short-range order in amorphous phases. For computational modeling, symmetry-adapted perturbation theory (SAPT) dissects dispersion and electrostatic contributions in adducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
